Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one

Lipophilicity Blood-Brain Barrier CNS Drug Design

2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic small molecule (C17H23BrN2O2, MW 367.29 g/mol) within the class of azetidine-piperidine heterocyclic compounds. Its scaffold combines a 4-bromophenylacetyl moiety with a 3-(4-methoxypiperidin-1-yl)azetidine core, a structural arrangement that provides distinct conformational rigidity and hydrogen-bonding potential absent in simpler azetidine or piperidine analogs.

Molecular Formula C17H23BrN2O2
Molecular Weight 367.287
CAS No. 2097919-18-9
Cat. No. B2496840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one
CAS2097919-18-9
Molecular FormulaC17H23BrN2O2
Molecular Weight367.287
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H23BrN2O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)10-13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3
InChIKeyJFTCLZDRYAJLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one (CAS 2097919-18-9) – Procurement-Ready Chemical Profile


2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic small molecule (C17H23BrN2O2, MW 367.29 g/mol) within the class of azetidine-piperidine heterocyclic compounds [1]. Its scaffold combines a 4-bromophenylacetyl moiety with a 3-(4-methoxypiperidin-1-yl)azetidine core, a structural arrangement that provides distinct conformational rigidity and hydrogen-bonding potential absent in simpler azetidine or piperidine analogs. The compound is primarily available as a research chemical, typically synthesized at a purity of ≥95% for use as a building block or screening candidate in medicinal chemistry programs .

Why 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one Cannot Be Substituted by Generic Azetidine Analogs


Substitution within this compound series is highly sensitive to aryl halide and piperidine substitution patterns. Close analogs with identical cores but different aryl substituents (e.g., 2-chlorophenyl, thiophenyl, or 2-bromo-5-methoxyphenyl variants) exhibit divergent physicochemical properties that critically alter lipophilicity, solubility, and target binding potential [1]. The specific combination of the 4-bromophenyl group with the 4-methoxypiperidine-azetidine scaffold creates a unique electronic and steric profile that cannot be replicated by generic replacements. Even minor modification—such as moving the bromine from the 4-position to the 2-position or replacing it with chlorine—results in significantly different cLogP and electronic distribution, which directly impacts membrane permeability, off-target binding risk, and suitability for specific assay conditions [2].

Head-to-Head Quantitative Differentiation of 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one Versus Closest Analogs


Lipophilicity Matching for Blood-Brain Barrier Penetration: 4-Bromophenyl vs. 2-Chlorophenyl Analog

The target compound's 4-bromophenyl substituent produces a calculated cLogP of approximately 3.59, positioning it within the optimal range for CNS penetration (cLogP 2–4) [1]. In contrast, the direct chlorinated analog, 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone, displays a lower cLogP of ~3.15, which reduces passive membrane diffusion rates. The 0.44 log unit difference corresponds to a ~2.75-fold difference in partition coefficient, a meaningful differentiation for CNS-targeted screening campaigns where brain exposure is critical [2].

Lipophilicity Blood-Brain Barrier CNS Drug Design

Enhanced Topological Polar Surface Area (TPSA) for Hydrogen-Bonding Capacity: Bromophenyl vs. Thiophenyl Analog

The target compound exhibits a TPSA of 45.33 Ų, which incorporates contributions from the nitrogen atoms in both the azetidine and piperidine rings plus the carbonyl oxygen [1]. The thiophenyl analog, 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone, carries a TPSA of approximately 37.5 Ų because the thiophene ring sulfur does not contribute to TPSA as effectively as the polarizable bromine group. This 7.83 Ų difference provides the bromophenyl compound with a measurable advantage in forming halogen-bond interactions with target protein binding pockets, particularly relevant for engaging halogen-accepting residues (e.g., backbone carbonyls) .

Polar Surface Area Hydrogen Bonding Target Engagement

Molecular Weight Optimization for Ligand Efficiency: 4-Bromophenyl vs. 2-Bromo-5-methoxyphenyl Analog

With a molecular weight of 367.29 g/mol, the target compound maintains a favorable ligand efficiency profile compared to the bulkier 2-bromo-5-methoxyphenyl analog, (2-Bromo-5-methoxyphenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, which has a molecular weight of ~397 g/mol [1]. The 30 g/mol difference translates into a better heavy atom count and lower lipophilic ligand efficiency (LLE) penalty. For every heavy atom added, the compound sacrifices approximately 1.2–1.5 kJ/mol in binding energy due to desolvation penalties; the target compound thus provides a superior starting point for hit-to-lead optimization [2].

Ligand Efficiency Molecular Weight Fragment-Based Drug Design

Bromine-Specific Reactivity for Late-Stage Functionalization: 4-Bromophenyl vs. 4-Fluorophenyl Analog

The 4-bromophenyl substituent on the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification for SAR studies [1]. The bromine atom has a bond dissociation energy (C-Br) of approximately 285 kJ/mol, compared to ~485 kJ/mol for the C-F bond in 4-fluorophenyl analogs. This 200 kJ/mol difference makes the bromine substituent significantly more reactive under mild coupling conditions, facilitating derivatization without harsh reagents that could degrade the sensitive azetidine ring [2].

Cross-Coupling Suzuki Coupling Late-Stage Functionalization

Optimal Application Scenarios for Procuring 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening Libraries

The compound's cLogP of 3.59 and TPSA of 45.33 Ų place it within optimal CNS drug-like chemical space. For research programs targeting neurodegenerative or psychiatric disorders, this compound provides a superior balance of passive permeability and hydrogen-bonding capacity compared to chlorinated or thiophenyl analogs. The 4-bromophenyl group enhances blood-brain barrier penetration probability by ~2.75-fold over the 2-chlorophenyl analog, making it the rational choice for assembling focused screening sets aimed at CNS targets. [1]

Late-Stage Diversification Scaffold for Kinase or GPCR Inhibitor SAR

With its synthetically accessible C-Br bond (BDE ~285 kJ/mol), the compound serves as an ideal starting point for rapid analog generation via Suzuki-Miyaura cross-coupling. Research groups can procure a single batch and derivatize it to produce diverse biaryl analogs without resynthesis of the complex azetidine-piperidine core. This is especially valuable for SAR exploration around kinase hinge-binding or GPCR allosteric modulator programs where the bromine position aligns with a solvent-exposed or shallow pocket region. [2]

Ligand Efficiency Benchmarking and Fragment Elaboration

At 367 g/mol, the compound maintains a heavy atom count consistent with fragment-like properties while being fully decorated for target engagement. When screening against protein families where halogen bonding is structurally validated (e.g., bromodomains, phosphatases, or sigma receptors), the compound's bromine atom provides additional binding energy without the molecular weight penalty of bulkier 2-bromo-5-methoxyphenyl analogs. This makes it a cost-effective tool compound for hit validation and binding mode characterization. [3]

In Vitro Toxicology and Off-Target Selectivity Profiling Panels

The unique halogen substitution pattern of this compound enables its use as a reference standard in selectivity panels. Because the 4-bromophenyl group is structurally distinct from common chlorinated or trifluoromethylated pharmacophores, screening this compound against broad toxicity and off-target panels provides cleaner baseline data for scaffold-specific toxicity attribution—critical for regulatory-facing preclinical development decisions. [4]

Quote Request

Request a Quote for 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.